molecular formula C19H16Cl2N2S2 B336261 N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE

N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE

Cat. No.: B336261
M. Wt: 407.4 g/mol
InChI Key: QPSBHCDKMRIQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, chloro substituents, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Chloro Substituents: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Dithiolo Ring: The dithiolo ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Final Coupling Reaction: The final step involves coupling the quinoline derivative with 3-chloro-4-methylphenylamine under conditions that promote the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different substituents replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The dithiolo ring and chloro substituents play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(3-chloro-4-methylphenyl)amine: Lacks the dithiolo ring.

    N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(4-methylphenyl)amine: Lacks the chloro substituent on the phenyl ring.

Uniqueness

The presence of both the dithiolo ring and the specific chloro substituents makes N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE unique

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

8-chloro-N-(3-chloro-4-methylphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12(9-14(10)21)22-18-16-13-8-11(20)5-7-15(13)23-19(2,3)17(16)24-25-18/h4-9,23H,1-3H3

InChI Key

QPSBHCDKMRIQCF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2)Cl

Origin of Product

United States

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